(6-(Trifluoromethoxy)naphthalen-2-yl)boronic acid
Overview
Description
(6-(Trifluoromethoxy)naphthalen-2-yl)boronic acid is an organic compound with the molecular formula C₁₁H₈BF₃O₃ It is a boronic acid derivative, characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Trifluoromethoxy)naphthalen-2-yl)boronic acid typically involves the following steps:
Starting Material: The process begins with the preparation of the naphthalene derivative, which is then functionalized with a trifluoromethoxy group.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry may be employed to enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(6-(Trifluoromethoxy)naphthalen-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products
The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling) and phenol derivatives (from oxidation).
Scientific Research Applications
(6-(Trifluoromethoxy)naphthalen-2-yl)boronic acid has diverse applications in scientific research:
Biology: The compound is explored for its potential as a probe in biological studies due to its unique chemical properties.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Mechanism of Action
The mechanism by which (6-(Trifluoromethoxy)naphthalen-2-yl)boronic acid exerts its effects is primarily through its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The trifluoromethoxy group enhances the compound’s stability and reactivity, allowing it to interact with specific molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
(6-Methoxynaphthalen-2-yl)boronic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(6-Fluoronaphthalen-2-yl)boronic acid: Contains a fluorine atom instead of the trifluoromethoxy group.
Uniqueness
(6-(Trifluoromethoxy)naphthalen-2-yl)boronic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
[6-(trifluoromethoxy)naphthalen-2-yl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BF3O3/c13-11(14,15)18-10-4-2-7-5-9(12(16)17)3-1-8(7)6-10/h1-6,16-17H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOHPRQNXWSVBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)OC(F)(F)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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